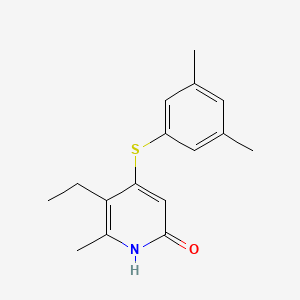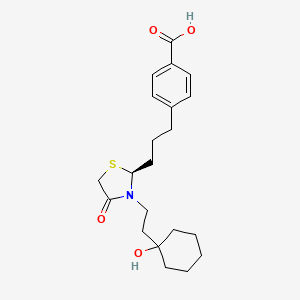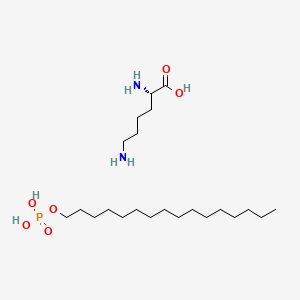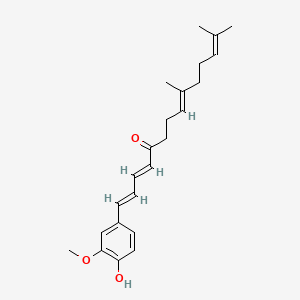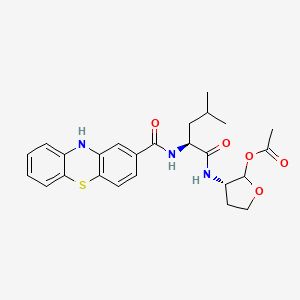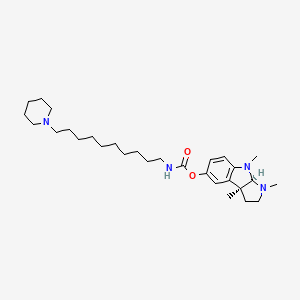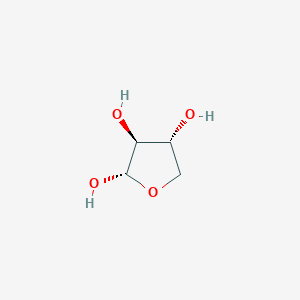
alpha-d-Threofuranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-d-Threofuranose is a furanose form of the sugar threose. It is a four-carbon monosaccharide with the molecular formula C4H8O4. This compound is a stereoisomer of threose, specifically the alpha anomer of d-threofuranose. It is characterized by its furanose ring structure, which is a five-membered ring containing four carbon atoms and one oxygen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Alpha-d-Threofuranose can be synthesized through various synthetic routes. One common method involves the reduction of threose, which is an open-chain form of the sugar. The reduction process typically uses reducing agents such as sodium borohydride (NaBH4) under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as enzymatic synthesis. Enzymes like aldolases can catalyze the formation of furanose rings from simpler sugar precursors. This method is advantageous due to its specificity and mild reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Alpha-d-Threofuranose undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups into carbonyl groups, forming compounds like threonic acid.
Reduction: Reduction reactions can further reduce the sugar to form sugar alcohols.
Substitution: Hydroxyl groups in this compound can be substituted with other functional groups using reagents like acyl chlorides or alkyl halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and nitric acid (HNO3).
Reduction: Sodium borohydride (NaBH4) is frequently used as a reducing agent.
Substitution: Acyl chlorides and alkyl halides are used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Threonic acid and other oxidized derivatives.
Reduction: Sugar alcohols such as threitol.
Substitution: Various substituted furanose derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
Alpha-d-Threofuranose has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex carbohydrates and glycosides.
Biology: It serves as a model compound for studying carbohydrate metabolism and enzyme specificity.
Medicine: this compound derivatives are explored for their potential therapeutic properties, including antiviral and anticancer activities.
Industry: It is used in the production of biodegradable polymers and as a precursor for various chemical syntheses.
Mécanisme D'action
The mechanism of action of alpha-d-Threofuranose involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for enzymes involved in carbohydrate metabolism, leading to the formation of various metabolic intermediates. The molecular targets include enzymes like aldolases and glycosidases, which catalyze the formation and breakdown of furanose rings.
Comparaison Avec Des Composés Similaires
Alpha-d-Threofuranose can be compared with other similar compounds such as:
Beta-d-Threofuranose: Another anomer of threofuranose with different stereochemistry.
Alpha-d-Ribofuranose: A five-carbon sugar with a similar furanose ring structure but an additional carbon atom.
Beta-d-Ribofuranose: The beta anomer of ribofuranose with different stereochemistry.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of a furanose ring. This structural uniqueness influences its reactivity and interaction with biological molecules, making it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
80877-72-1 |
|---|---|
Formule moléculaire |
C4H8O4 |
Poids moléculaire |
120.10 g/mol |
Nom IUPAC |
(2S,3S,4R)-oxolane-2,3,4-triol |
InChI |
InChI=1S/C4H8O4/c5-2-1-8-4(7)3(2)6/h2-7H,1H2/t2-,3+,4+/m1/s1 |
Clé InChI |
FMAORJIQYMIRHF-UZBSEBFBSA-N |
SMILES isomérique |
C1[C@H]([C@@H]([C@H](O1)O)O)O |
SMILES canonique |
C1C(C(C(O1)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


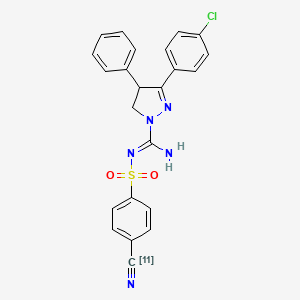
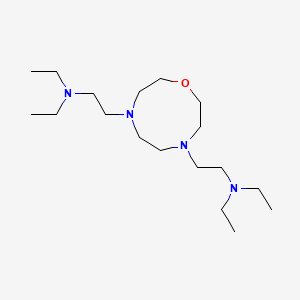

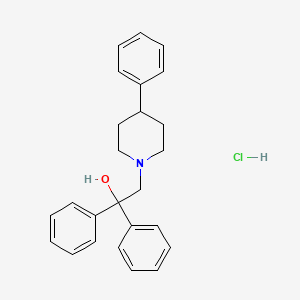
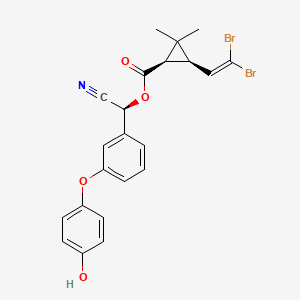
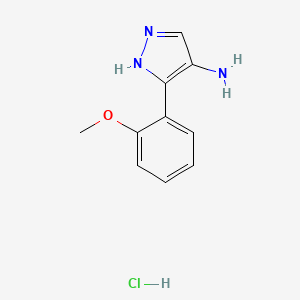
![(1R,3R,8R,12Z,17R,18R,19Z,21Z,25R,26S,27S)-5,13,17,26-tetramethylspiro[2,10,16,24,29-pentaoxapentacyclo[23.2.1.115,18.03,8.08,26]nonacosa-4,12,19,21-tetraene-27,2'-oxirane]-11,23-dione](/img/structure/B12732133.png)
